molecular formula C27H42O9 B586697 Tetrahydro 11-Deoxycorticosterone 21- CAS No. 56162-37-9

Tetrahydro 11-Deoxycorticosterone 21-

Cat. No.: B586697
CAS No.: 56162-37-9
M. Wt: 510.624
InChI Key: GSKNTGPRELRWGP-RVBRMEHISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro 11-Deoxycorticosterone 21- involves the glucuronidation of 11-deoxycorticosterone. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful attachment of the glucuronic acid moiety to the steroid backbone .

Industrial Production Methods: Industrial production of Tetrahydro 11-Deoxycorticosterone 21- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures are implemented to ensure consistency and compliance with research standards .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro 11-Deoxycorticosterone 21- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Tetrahydro 11-Deoxycorticosterone 21- exerts its effects through the process of glucuronidation, a biochemical pathway that attaches glucuronic acid to various substrates. This modification enhances the solubility and excretion of steroid hormones. The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases . The pathways involved are crucial for the metabolism and clearance of steroid hormones from the body .

Comparison with Similar Compounds

Uniqueness: Tetrahydro 11-Deoxycorticosterone 21- is unique due to its specific glucuronidation at the 21-position, which influences its solubility and metabolic pathways. This distinct modification makes it a valuable tool for studying steroid hormone metabolism and glucuronidation processes .

Biological Activity

Tetrahydro 11-Deoxycorticosterone 21- (THDOC) is a steroid hormone derived from 11-deoxycorticosterone (DOC), which is synthesized in the adrenal glands. This compound exhibits significant biological activity, particularly as a neurosteroid and modulator of the GABA(A) receptor, which plays a crucial role in the central nervous system.

THDOC is produced through the reduction of DOC, which itself is synthesized from progesterone via the enzyme 21-hydroxylase. The metabolic pathway can be summarized as follows:

  • Progesterone → (21-hydroxylase) → 11-Deoxycorticosterone (DOC)
  • DOC → (reduction) → Tetrahydro 11-Deoxycorticosterone (THDOC)

THDOC is classified as a neurosteroid and is known for its hydrophobic nature, making it relatively insoluble in water, which influences its biological activity and distribution in the body .

Mineralocorticoid Activity

While DOC is recognized primarily for its mineralocorticoid activity, THDOC exhibits distinct properties. DOC acts as a precursor to aldosterone, contributing to sodium retention and potassium excretion. However, THDOC has been shown to have limited direct mineralocorticoid effects compared to its precursor, with studies indicating that it does not significantly influence electrolyte balance .

Neurosteroid Function

THDOC functions as an allosteric modulator of the GABA(A) receptor, enhancing the inhibitory effects of GABA in the brain. This modulation may have implications for various neuropsychiatric conditions, including:

  • Stress Response : Stress can elevate THDOC levels, potentially affecting anxiety and mood disorders.
  • Epilepsy : The modulation of GABA(A) receptors by THDOC may offer therapeutic insights into seizure management.
  • Post-Traumatic Stress Disorder (PTSD) : Elevated levels of THDOC during stress responses suggest a role in PTSD symptomatology .

Case Studies and Research Findings

Recent studies have explored the metabolic profiles associated with THDOC and its precursors. For instance:

  • A study on congenital adrenal hyperplasia (CAH) highlighted elevated levels of 11-deoxycortisol and THDOC in patients with 21-hydroxylase deficiency. This condition results in disrupted cortisol production and altered steroid metabolism, showcasing the importance of THDOC in adrenal function .
  • In a clinical trial involving patients with Cushing's syndrome, significant hormonal changes were observed after treatment with inhibitors targeting cortisol production. Notably, mean levels of 11-deoxycortisol and THDOC increased during treatment, indicating their relevance in adrenal steroidogenesis .

Data Table: Biological Activities of THDOC

Biological ActivityMechanism/EffectReference
GABA(A) ModulationEnhances inhibitory neurotransmission
Mineralocorticoid ActivityLimited effect compared to DOC
Stress Response RegulationElevates during stress; potential impact on mood disorders
Influence on SeizuresPotential therapeutic role in epilepsy

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKNTGPRELRWGP-RVBRMEHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858447
Record name (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-37-9
Record name (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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